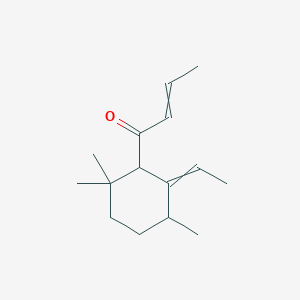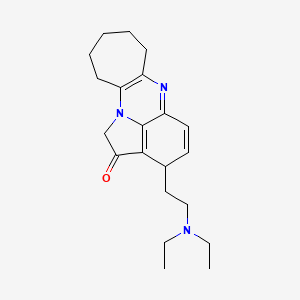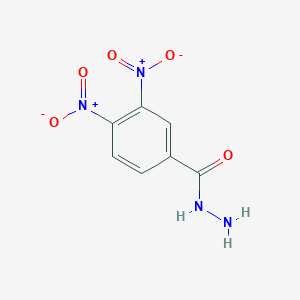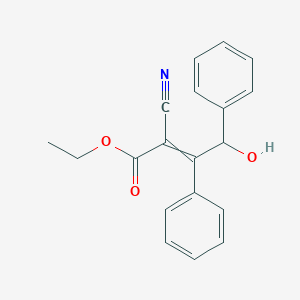
1,3-Diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol is a complex polymer used in various industrial applications. This compound is part of the polyurethane family, which is known for its versatility and wide range of uses, from coatings and adhesives to foams and elastomers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a polyaddition reaction between 1,6-hexanediol, 1,3-diisocyanatomethylbenzene, and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction typically occurs in the presence of a catalyst, such as dibutyltin dilaurate, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and reacted under precise conditions to ensure uniformity and quality. The process may involve multiple stages, including pre-polymerization and final polymerization, to achieve the desired molecular weight and properties .
Analyse Chemischer Reaktionen
Types of Reactions
This polymer primarily undergoes addition reactions due to the presence of isocyanate groups. These groups can react with various nucleophiles, such as alcohols and amines, to form urethane and urea linkages .
Common Reagents and Conditions
Oxidation: The polymer can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide.
Major Products
The major products formed from these reactions include modified polyurethanes with different functional groups, which can alter the physical and chemical properties of the polymer .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this polymer is used as a precursor for synthesizing other complex materials. Its reactivity with various nucleophiles makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this polymer can be used to create biocompatible materials for medical devices and drug delivery systems. Its ability to form hydrogels makes it suitable for tissue engineering applications .
Medicine
In medicine, the polymer is used in the development of controlled-release drug formulations. Its biocompatibility and degradability are crucial for ensuring safe and effective drug delivery .
Industry
Industrially, this polymer is used in the production of coatings, adhesives, and foams. Its versatility and durability make it a preferred material for various applications, including automotive and construction .
Wirkmechanismus
The mechanism of action of this polymer involves the formation of urethane and urea linkages through the reaction of isocyanate groups with nucleophiles. These linkages provide the polymer with its characteristic properties, such as elasticity, toughness, and resistance to chemicals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene glycol: Known for its hydrophilicity and use in biomedical applications.
Polypropylene glycol: Used in the production of polyurethanes with different mechanical properties.
Polytetramethylene ether glycol: Provides enhanced flexibility and resilience in polyurethanes.
Uniqueness
The uniqueness of 1,6-hexanediol, polymer with 1,3-diisocyanatomethylbenzene and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol lies in its ability to form highly durable and versatile polyurethanes. Its specific combination of monomers allows for the creation of materials with tailored properties for specialized applications .
Eigenschaften
CAS-Nummer |
67815-86-5 |
|---|---|
Molekularformel |
C21H34N2O7 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
1,3-diisocyanato-2-methylbenzene;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexane-1,6-diol |
InChI |
InChI=1S/C9H6N2O2.C6H14O3.C6H14O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;1-2-6(3-7,4-8)5-9;7-5-3-1-2-4-6-8/h2-4H,1H3;7-9H,2-5H2,1H3;7-8H,1-6H2 |
InChI-Schlüssel |
JYESXRGJXQRMDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(CO)CO.CC1=C(C=CC=C1N=C=O)N=C=O.C(CCCO)CCO |
Verwandte CAS-Nummern |
67815-86-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1(2H)-Naphthalenone, 2-[(2-fluorophenyl)methylene]-3,4-dihydro-](/img/structure/B14476957.png)

![1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-propoxypropyl)-](/img/structure/B14476991.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14476998.png)
![N-[3-(4-Bromophenyl)-3-chloroprop-2-en-1-ylidene]hydroxylamine](/img/structure/B14477006.png)






![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
